Performance in Asymmetric Michael Additions: High Enantioselectivity with 1-Nitro-1-pentene
In nickel(II)-catalyzed asymmetric Michael additions with diethyl malonate, 1-nitro-1-pentene serves as an excellent electrophilic partner, delivering the corresponding malonate derivative with up to 91% enantiomeric excess (ee) . This level of stereocontrol is crucial for synthesizing enantiomerically pure pharmaceuticals and natural products. In contrast, many other aliphatic nitroalkenes under the same or similar conditions yield lower ee values, making 1-nitro-1-pentene a superior choice for applications requiring high chiral purity. This difference stems from the specific steric and electronic environment of the pentene chain, which optimally interacts with the catalyst's chiral pocket .
| Evidence Dimension | Enantioselectivity (ee%) in Michael Addition |
|---|---|
| Target Compound Data | 91% ee |
| Comparator Or Baseline | Other aliphatic nitroalkenes (various chain lengths) |
| Quantified Difference | Up to 91% ee reported specifically for 1-nitro-1-pentene; other aliphatic nitroalkenes generally yield lower ee under similar conditions |
| Conditions | Ni(II)-catalyzed asymmetric Michael addition with diethyl malonate |
Why This Matters
High and predictable enantioselectivity is a critical procurement criterion for R&D teams synthesizing chiral drug candidates or agrochemicals, where the cost of chiral separation or low yields is prohibitive.
